Lipophilicity (XLogP3) Comparison: 2-Cyclopentyl-2-methylpropan-1-ol Occupies the Intermediate LogP Niche Between Neopentyl and Cyclohexyl Analogs
The computed partition coefficient (XLogP3) of 2-cyclopentyl-2-methylpropan-1-ol is 2.9, derived from PubChem's XLogP3 algorithm [1]. This value lies between neopentyl alcohol (XLogP3 = 1.3) [2] and 2-cyclohexyl-2-methylpropan-1-ol (XLogP3 = 3.5) [3]. The cyclopentyl ring confers a 0.6 log unit decrease relative to the cyclohexyl analog, translating to approximately a 4-fold lower octanol-water partition coefficient. For medicinal chemistry programs targeting oral bioavailability within Lipinski's Rule of Five, XLogP3 of 2.9 places the compound closer to the optimal range (1–3) than the cyclohexyl variant.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (PubChem computed) |
| Comparator Or Baseline | 2-Cyclohexyl-2-methylpropan-1-ol: XLogP3 = 3.5; Neopentyl alcohol: XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = -0.6 vs. cyclohexyl analog; ΔXLogP3 = +1.6 vs. neopentyl alcohol |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
The intermediate logP profile of the target compound may offer a preferred balance of permeability and solubility relative to more lipophilic cyclohexyl or less lipophilic acyclic alternatives during fragment-based screening or lead optimization.
- [1] National Center for Biotechnology Information. PubChem CID 23065036, Computed Properties: XLogP3-AA = 2.9. View Source
- [2] National Center for Biotechnology Information. PubChem CID 6404 (Neopentyl alcohol), Computed Properties: XLogP3 = 1.3. View Source
- [3] National Center for Biotechnology Information. PubChem CID 18770528 (2-Cyclohexyl-2-methylpropan-1-ol), Computed Properties: XLogP3-AA = 3.5. View Source
